molecular formula C10H8BrN3O2S B14910672 3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B14910672
M. Wt: 314.16 g/mol
InChI Key: DUGIGBOTNAEODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-bromo-4-methoxybenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiadiazole derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, oxidized or reduced thiadiazole derivatives, and Schiff bases with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of a bromine-substituted benzamide moiety and a methoxy group, which enhances its chemical reactivity and biological activity. This structural uniqueness contributes to its potential as a versatile compound in various research applications .

Properties

Molecular Formula

C10H8BrN3O2S

Molecular Weight

314.16 g/mol

IUPAC Name

3-bromo-4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C10H8BrN3O2S/c1-16-8-3-2-6(4-7(8)11)9(15)13-10-14-12-5-17-10/h2-5H,1H3,(H,13,14,15)

InChI Key

DUGIGBOTNAEODK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=CS2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.